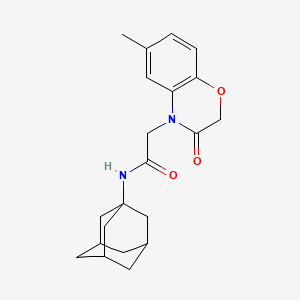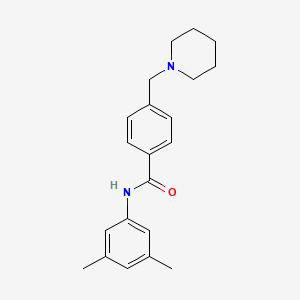![molecular formula C18H18N2O B4438854 N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide](/img/structure/B4438854.png)
N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide, also known as CMPD22, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
Mechanism of Action
N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide is believed to exert its effects through the inhibition of certain enzymes, including histone deacetylases (HDACs) and glycogen synthase kinase-3 (GSK-3). HDACs play a role in the regulation of gene expression, and inhibition of these enzymes has been linked to anti-cancer effects. GSK-3 is involved in multiple signaling pathways, and inhibition of this enzyme has been linked to anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on HDACs and GSK-3, N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling and regulation. N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide has also been found to modulate the activity of certain ion channels, which are involved in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide in lab experiments is its specificity for certain enzymes and ion channels, allowing researchers to study these targets in a more targeted manner. However, one limitation is that N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide. For example, further studies could investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Additionally, research could focus on developing more specific and potent inhibitors of HDACs and GSK-3, which could have broader applications in multiple fields. Finally, more research is needed to fully understand the mechanisms underlying the effects of N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide, which could lead to the development of new drugs and treatments.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent. Inflammation research has shown that N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide can reduce the production of inflammatory cytokines, suggesting it may have anti-inflammatory properties. In neurological research, N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide has been found to modulate the activity of certain ion channels, making it a potential treatment for neurological disorders such as epilepsy.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-2-4-15(5-3-14)8-11-18(21)20-17-9-6-16(7-10-17)12-13-19/h2-7,9-10H,8,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEFEFYFUTVALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B4438778.png)


![2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B4438796.png)
![N-(2-methoxyethyl)-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4438804.png)

![N-(2-ethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4438813.png)
![N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438819.png)


![2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4438869.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B4438870.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4438882.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4438883.png)